2-Bromo-3-phenylpropanenitrile

説明

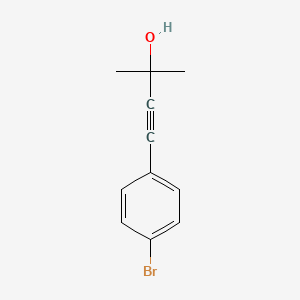

Molecular Structure Analysis

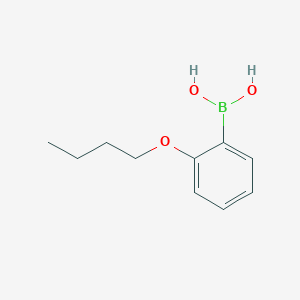

The molecular formula of 2-Bromo-3-phenylpropanenitrile is C9H8BrN . The InChI code is 1S/C9H8BrN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 .Physical And Chemical Properties Analysis

2-Bromo-3-phenylpropanenitrile has a molecular weight of 210.07 g/mol . It has a melting point of 27-28 degrees Celsius . The physical form of this compound is liquid .科学的研究の応用

Organic Synthesis

Field

Organic Chemistry

Methods

It is often used in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, or in catalytic cross-coupling reactions to form carbon-carbon bonds.

Results

The compound has been successfully applied in the synthesis of complex molecules, demonstrating its versatility as a building block in organic chemistry .

Pharmaceutical Research

Field

Medicinal Chemistry

Methods

It is employed in reaction sequences that involve modifications of its functional groups to yield compounds with potential therapeutic effects.

Results

Research has led to the development of new drug candidates, highlighting the compound’s significance in the discovery of new medicines .

Chemical Engineering

Field

Process Chemistry

Methods

Techniques such as process analytical technology (PAT) are applied to monitor the reaction involving 2-Bromo-3-phenylpropanenitrile in real-time, allowing for better control and optimization.

Results

Enhancements in reaction yields and reductions in by-products have been reported, contributing to more sustainable and cost-effective processes .

Materials Science

Field

Polymer Chemistry

Methods

It is polymerized or copolymerized with other monomers under controlled conditions to form polymers with desired properties.

Results

The resulting materials exhibit unique characteristics such as improved thermal stability or specific mechanical properties, useful in various applications .

Biochemistry

Field

Enzyme Inhibition

Methods

Biochemical assays are conducted to determine the inhibition constants and study the interaction between 2-Bromo-3-phenylpropanenitrile and target enzymes.

Results

Findings include the identification of inhibitory activity and the potential for the development of enzyme inhibitors for medical applications .

Environmental Science

Field

Atmospheric Chemistry

Methods

Advanced simulation models and experimental setups are used to investigate the compound’s behavior under various environmental conditions.

Results

Data on the compound’s atmospheric lifetime, degradation products, and potential effects on air quality contribute to environmental risk assessments .

Safety And Hazards

特性

IUPAC Name |

2-bromo-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCNNBFUMWEZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407072 | |

| Record name | 2-bromo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-phenylpropanenitrile | |

CAS RN |

62448-27-5 | |

| Record name | 2-bromo-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。